Ethyl 5-aminobenzofuran-2-carboxylate
Overview
Description
Ethyl 5-aminobenzofuran-2-carboxylate is a chemical compound with the molecular formula C11H11NO3 . It is used as a synthetic intermediate in the preparation of indolebutylpiperazines, a class of dual 5-HT1A receptor agonists and serotonin reuptake inhibitors . It has also been used as a potential radiolabelled analog for melanoma imaging and targeted radiotherapy .
Molecular Structure Analysis
The molecular structure of Ethyl 5-aminobenzofuran-2-carboxylate consists of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is 205.21 .Physical And Chemical Properties Analysis
Ethyl 5-aminobenzofuran-2-carboxylate is a solid at 20°C . It has a melting point of 62.0 to 66.0°C . It is soluble in Chloroform and DMSO . It should be stored under inert gas at 2–8°C .Scientific Research Applications
Chemical Modifications and Derivatives :
- Ethyl 5-aminobenzofuran-2-carboxylate can be converted into various derivatives, such as brominated compounds, amines, and thiouronium salts. These derivatives have potential pharmacological applications (Chapman et al., 1971).
- It can also be modified to synthesize new compounds with antimicrobial properties. For example, derivatives synthesized from ethyl 2-amino-4-methylthiazole-5-carboxylate showed notable antimicrobial activities (Desai et al., 2019).
Synthesis of Benzofuro-Diazepines :
- The compound is used in the synthesis of benzofuro[3,2-e]-1,4-diazepines, which exhibit antimicrobial and anticonvulsant activities. This synthesis involves chloroacetylation and treatment with hexamethylene tetramine (Basavaraja et al., 2008).
Photolysis Studies :
- The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a related compound, has been studied, revealing insights into photochemical reactions and pathways (Ang & Prager, 1992).
Analytical and Spectral Studies :
- Ethyl 5-aminobenzofuran-2-carboxylate derivatives are used in the synthesis of organic ligands, which are then characterized and evaluated for antimicrobial activities. Such compounds could have applications in medicinal chemistry (Patel, 2020).
Azo-Schiff Base Synthesis :
- A novel azo-Schiff base of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was synthesized, demonstrating the versatility of ethyl 5-aminobenzofuran-2-carboxylate derivatives in creating complex molecular structures with potential applications in various fields, including materials science (Menati et al., 2020).
Optical Characterizations and Applications :
- Derivatives of ethyl 5-aminobenzofuran-2-carboxylate have been used in the synthesis of compounds with unique optical properties, useful for applications like photodiodes (Elkanzi et al., 2020).
Acetylcholinesterase Inhibition and Neuroprotection :
- A derivative, ethyl 5-amino-6,7,8,9-tetrahydro-2-methyl-4-phenylbenzol[1,8]naphthyridine-3-carboxylate, has been studied for its acetylcholinesterase inhibition and neuroprotective properties, indicating potential applications in treating neurodegenerative diseases (Orozco et al., 2004).
Molecular Modeling and Synthesis :
- In silico analysis and synthesis studies of ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate have shown its potential as a selective acetylcholinesterase inhibitor, useful in Alzheimer's disease research (Soriano et al., 2010).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-amino-1-benzofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFLLDHEEWSHQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431558 | |
Record name | Ethyl 5-aminobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-aminobenzofuran-2-carboxylate | |
CAS RN |
174775-48-5 | |
Record name | 2-Benzofurancarboxylic acid, 5-amino-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174775-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-aminobenzofuran-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174775485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-aminobenzofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-aminobenzofuran-2-carboxylic acid ethylester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL 5-AMINOBENZOFURAN-2-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNA7K2K6RX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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